(4-Fluorobenzyl)hydrazine

Description

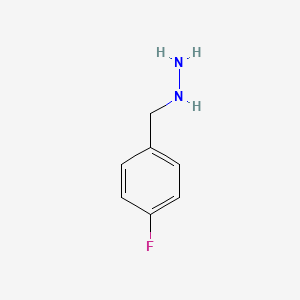

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMCBGIHBVKZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569375 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-05-8 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Fluorobenzyl Hydrazine

Nucleophilic Substitution Reactions

The hydrazine (B178648) group in (4-Fluorobenzyl)hydrazine possesses lone pairs of electrons on its nitrogen atoms, rendering it a potent nucleophile. This characteristic allows it to participate in a variety of nucleophilic substitution reactions.

One of the primary synthetic routes to this compound and its derivatives involves nucleophilic substitution. For instance, the acylation of a salicylhydrazide with 4-fluorobenzoyl chloride proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. mdpi.comresearchgate.netresearchgate.net To prevent the formation of disubstituted products, this reaction is often carried out at low temperatures (0–5 °C). mdpi.comresearchgate.net Similarly, this compound itself can be synthesized through the reaction of 4-fluorobenzyl chloride with hydrazine hydrate (B1144303). researchgate.netiucr.orgnih.gov

Conversely, this compound can act as the nucleophile, displacing leaving groups in other molecules. The bromine and fluorine atoms on related compounds like (2-Bromo-4-fluorobenzyl)hydrazine can undergo nucleophilic substitution, demonstrating the potential for the hydrazine moiety to initiate or be subjected to such reactions. smolecule.com This reactivity is fundamental to its use in building more complex molecular architectures.

Condensation Reactions Forming Hydrazones and Schiff Bases

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N) and belonging to the broader category of Schiff bases. researchgate.netlibretexts.orgchemguide.co.uk this compound readily undergoes these reactions, typically under acidic catalysis, to yield the corresponding (4-fluorobenzyl)hydrazones. mdpi.com

The mechanism involves an initial nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N bond. chemguide.co.uk These reactions are highly efficient and are used both for the synthesis of stable hydrazone products and as an intermediate step in other transformations, such as the Wolff-Kishner reduction. ajrconline.orgwikipedia.org For example, (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one reacts with (2,4-dinitrophenyl)hydrazine in boiling ethanol (B145695) with hydrochloric acid to produce the corresponding hydrazone in high yield. mdpi.com

| Reactants | Conditions | Product Type | Reference |

| Aldehyde/Ketone + this compound | Acidic or basic catalysis, various solvents | Hydrazone/Schiff Base | libretexts.org |

| (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one + (2,4-dinitrophenyl)hydrazine | Ethanol, HCl, reflux | Hydrazone | mdpi.com |

| Benzophenones + Hydrazine Hydrate | Ethanol/Water, reflux | Hydrazone | ajrconline.org |

Formation of Thiosemicarbazides and Dithiocarbazates

This compound is a key precursor for synthesizing sulfur-containing derivatives like thiosemicarbazides and dithiocarbazates, which are important pharmacophores.

Dithiocarbazates are formed through the reaction of a hydrazine with carbon disulfide in the presence of a base. For example, a one-pot, multi-component reaction involving hydrazine hydrate, carbon disulfide, 4-fluorobenzyl chloride, and isatin (B1672199) yields 4-fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. researchgate.netiucr.orgnih.govst-andrews.ac.uk In this process, hydrazine first reacts with carbon disulfide and a base (like KOH) to form a dithiocarbazate salt, which is then alkylated by 4-fluorobenzyl chloride. iucr.orgnih.gov

Thiosemicarbazides are typically synthesized by reacting a hydrazide with an isothiocyanate. tandfonline.com For instance, reacting a hydrazine derivative with 4-fluorophenyl isothiocyanate in ethanol leads to the formation of the corresponding N-aryl thiosemicarbazide. tandfonline.com Another route involves reacting aryl hydrazides with a solution of sodium hydroxide (B78521) and an isothiocyanate. scirp.org These thiosemicarbazides are themselves versatile intermediates, often used for synthesizing heterocyclic compounds. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

| Hydrazine Hydrate | Carbon Disulfide | 4-Fluorobenzyl Chloride | KOH, Ethanol, 0°C to reflux | Dithiocarbazate | iucr.orgnih.gov |

| Aryl Hydrazine | Aryl Isothiocyanate | - | Ethanol, reflux | Thiosemicarbazide | tandfonline.com |

| 4-Fluorobenzoylhydrazide | Methyl Isothiocyanate | NaOH | Ethanol, reflux | Thiosemicarbazide | scirp.org |

Oxidation Pathways Leading to Azo Compounds

The oxidation of hydrazine derivatives is a direct route to azo compounds (R-N=N-R'). researchgate.net this compound can be oxidized to form the corresponding azo species. Various oxidizing agents can accomplish this transformation. For instance, Selectfluor has been effectively used for the oxidative dehydrogenation of hydrazine derivatives to azo compounds, proceeding through a proposed N-fluorination and elimination mechanism. organic-chemistry.org This method is noted for its high efficiency and mild reaction conditions. organic-chemistry.org

Another approach involves using catalytic molecular iodine in the presence of air. acs.org In this system, the hydrazine is oxidized to a diazonium intermediate which then releases nitrogen gas to form a radical, while the iodine is regenerated in a catalytic cycle. acs.org While this specific study focuses on aryl hydrazines to form aryl radicals, the underlying principle of oxidation can be applied to benzyl (B1604629) hydrazines. Additionally, visible light in the presence of a photosensitizer can induce oxidative cleavage of N-N bonds or oxidation to azo compounds. nih.gov

| Hydrazine Derivative | Oxidizing System | Product Type | Reference |

| 1,2-Diarylhydrazine | Selectfluor, MeCN | Azo compound | organic-chemistry.org |

| 1,2-Diarylhydrazine | tert-Butyl Nitrite (B80452), EtOH | Azo compound | acs.org |

| Phenylhydrazine (B124118) | Catalytic I₂, Air | Aryl Radical / Azo pathway | acs.org |

Reduction Pathways Leading to Amines

The hydrazine functional group can be reduced to form the corresponding primary amines. This transformation involves the cleavage of the nitrogen-nitrogen single bond. This compound can be reduced to yield 4-fluorobenzylamine (B26447) and ammonia.

A known method for this reduction utilizes an aqueous solution of titanium(III) trichloride (B1173362). rsc.org This reagent is effective for the reduction of various hydrazine derivatives to their corresponding amines. rsc.org Other reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing hydrazine derivatives. nih.gov

An indirect but highly significant reduction pathway is the Wolff-Kishner reduction. wikipedia.org In this reaction, an aldehyde or ketone is first converted to a hydrazone intermediate via condensation with a hydrazine. libretexts.orgwikipedia.org Subsequent treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the reduction of the hydrazone and the formation of the corresponding alkane, liberating nitrogen gas. wikipedia.org While the primary outcome is the deoxygenation of the carbonyl group, it fundamentally involves the reduction of the hydrazine derivative intermediate.

Cyclization Reactions for Heterocyclic Scaffolds

This compound and its derivatives are invaluable building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Triazoles: this compound derivatives are frequently used to construct 1,2,4-triazole (B32235) rings. For example, 4-amino-3-(substituted-benzyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones can be synthesized by treating ester ethoxycarbonyl hydrazones with hydrazine hydrate. nih.gov These triazoles can be further modified, for instance, by reacting them with 4-fluorophenylisothiocyanate and then cyclizing in the presence of sodium hydroxide to form fused triazole systems. lew.ro The reaction of carbohydrazides with carbon disulfide and subsequent reaction with anilines can also yield 1,2,4-triazole-3-thiols. nih.gov

Pyrazoles: The Vilsmeier-Haack reagent (DMF-POCl₃) can be used to cyclize hydrazones derived from (4-fluorophenyl)hydrazine (B109058) precursors to form 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. rsc.org Additionally, reacting 2-(1-ethoxyethylidene)malononitrile with 4-fluorophenylhydrazine in refluxing ethanol is a key step in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. imist.ma

Indoles: In the Fischer indole (B1671886) synthesis, arylhydrazines react with aldehydes or ketones under acidic conditions to form indoles. (4-Fluorophenyl)hydrazine hydrochloride, for instance, reacts with phenylacetylene (B144264) in the presence of polyphosphoric acid (PPA) to yield 5-fluoro-2-phenyl-1H-indole. mdpi.com

| Starting Material Type | Reagents | Heterocyclic Product | Reference |

| Ester ethoxycarbonyl hydrazone | Hydrazine hydrate | 1,2,4-Triazol-5-one | nih.gov |

| Carbohydrazide (B1668358) | 1. CS₂, KOH; 2. Substituted aniline | 1,2,4-Triazole-3-thiol | nih.gov |

| Hydrazone | Vilsmeier-Haack reagent (DMF/POCl₃) | Pyrazole-4-carbaldehyde | rsc.org |

| (4-Fluorophenyl)hydrazine | Phenylacetylene, PPA | Fluoro-indole | mdpi.com |

Radical Generation from Hydrazine Compounds (Applicability to Fluorobenzyl Hydrazines)

Hydrazine derivatives are well-known to generate organic free radicals under oxidative conditions. nih.govresearchgate.net These radical species can be highly reactive intermediates in various chemical and biological processes. The oxidation can be initiated by enzymatic systems (like peroxidases), metal ions, or chemical oxidants. researchgate.netnih.gov

The general mechanism involves a one-electron oxidation of the hydrazine to form a hydrazyl radical. researchgate.net This can be followed by the loss of nitrogen to generate a carbon-centered radical. For example, the metabolism of phenylethylhydrazine has been shown to produce a carbon radical. nih.gov Similarly, the oxidation of methylhydrazine and other substituted hydrazines by neutrophils leads to the formation of alkyl radicals, which can be detected by techniques like electron spin resonance (ESR) spin trapping. nih.gov

It is proposed that di-substituted hydrazines are metabolized to azo compounds, which are then oxidized to form reactive alkylating species, including both carbon-centered radicals and carbocations. oup.com Given these established pathways, it is highly probable that this compound can undergo similar oxidative activation to generate a 4-fluorobenzyl radical. This reactivity is significant, as such radicals can participate in various subsequent reactions, including addition to double bonds or DNA damage in biological contexts. researchgate.netoup.com

Synthesis and Characterization of 4 Fluorobenzyl Hydrazine Derivatives

Development of Fluorinated Hydrazide and Hydrazone Derivatives

The synthesis of fluorinated hydrazide and hydrazone derivatives represents a significant area of chemical research. Hydrazides are commonly prepared through the hydrazinolysis of esters. For instance, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized in a two-step process starting from methyl salicylate. The initial step involved microwave-assisted hydrazinolysis to produce the corresponding hydrazide, which was then acylated using 4-fluorobenzoyl chloride at a low temperature to yield the final product. mdpi.com

These hydrazides serve as crucial intermediates for creating hydrazones. Hydrazones are typically formed by the condensation reaction of a hydrazide with an aldehyde or ketone. A series of 1-substituted-2-phenylhydrazone derivatives were synthesized by reacting phenylhydrazine (B124118) with various 4-substituted benzaldehydes. nih.gov The structures of these new compounds were confirmed using IR, ¹H-NMR, ¹³C-NMR, and HRMS spectroscopic methods. nih.gov In the infrared (IR) spectra, N-H bond absorptions were observed in the range of 3269–3350 cm⁻¹, while C-N single bond absorptions appeared around 1228–1273 cm⁻¹. nih.gov

Further studies have explored the synthesis of more complex fluorinated hydrazones. For example, a series of acyl hydrazones of flurbiprofen (B1673479) were synthesized by reacting various aromatic aldehydes with flurbiprofen hydrazide, achieving good to excellent yields. acs.org Similarly, novel glycosyl hydrazide derivatives containing a 5-phenyl-2-furan moiety have been designed and synthesized, with several fluorinated examples showing notable bioactivity. mdpi.com

Table 1: Synthesis of Selected Fluorinated Hydrazide and Hydrazone Derivatives

| Starting Material | Reagent | Product | Key Findings |

|---|---|---|---|

| Methyl Salicylate | 1. Hydrazine (B178648) Hydrate (B1144303) (Microwave) 2. 4-Fluorobenzoyl Chloride | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | Two-step synthesis with initial microwave-aided hydrazinolysis. mdpi.com |

| 4-Fluorobenzaldehyde (B137897) | Phenylhydrazine | 1-(4-Fluorobenzylidene)-2-phenylhydrazine | Characterized by IR, NMR, and HRMS; N-H stretching observed at 3269–3350 cm⁻¹. nih.gov |

| Flurbiprofen Hydrazide | Aromatic Aldehydes | Acyl Hydrazones of Flurbiprofen | Synthesized in good to excellent yields and characterized by ¹H-NMR and HREI-MS. acs.org |

Formation of Substituted Hydrazine-Theobromine Adducts

The chemical reactivity of (4-Fluorobenzyl)hydrazine extends to the formation of adducts with biologically relevant molecules like theobromine (B1682246). Research has demonstrated the synthesis of ylidenhydrazine derivatives of 1-(4-fluorobenzyl)theobromine. zsmu.edu.ua These compounds are described as colored crystalline substances that are insoluble in water. zsmu.edu.ua The synthesis involves the reaction of 1-(4-fluorobenzyl)theobromine with respective reagents to form the ylidenhydrazine derivatives, showcasing a method to chemically modify the theobromine structure. zsmu.edu.ua

Synthesis of Dithiocarbazate Imine Derivatives

A notable class of derivatives synthesized from this compound precursors are the dithiocarbazate imines. Specifically, the compound 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate has been synthesized and characterized. researchgate.netst-andrews.ac.uknih.gov This synthesis was achieved through a one-pot, multi-component condensation reaction. nih.govresearchgate.net

The process begins by mixing an ethanolic solution of potassium hydroxide (B78521) with hydrazine hydrate at 0°C. nih.gov Carbon disulfide is then added, followed by 4-fluorobenzyl chloride, with constant stirring. nih.gov After one hour, an ethanolic solution of isatin (B1672199) is added, and the mixture is heated under reflux for three hours. nih.gov This procedure results in the formation of a yellow solid product, which can be recrystallized from ethanol (B145695). nih.gov The final product exhibits a Z configuration for the azomethine C=N bond, which is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.netresearchgate.net

Table 2: Synthesis and Characterization of 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate

| Reactants | Solvent | Conditions | Yield | Melting Point (°C) |

|---|

Characterization Data:

¹H NMR (400 MHz, d₆-DMSO) δ (ppm): 4.51 (s, 2H), 6.90 (d, 1H), 7.03 (t, 1H), 7.13 (t, 2H), 7.36 (td, 1H), 7.44–7.49 (m, 3H), 11.32 (s, 1H), 13.92 (s, 1H). nih.gov

¹⁹F{¹H} NMR (376 MHz, d₆-DMSO) δ (ppm): -114.82. nih.gov

HRMS m/z (ESI⁺): Found [M + H]⁺ 346.0480; Calculated for C₁₆H₁₂FN₃OS₂ [M + H]⁺ 346.0484. nih.gov

Preparation of Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocyclic compounds derived from hydrazine precursors. The synthesis of these derivatives can be achieved through several methods, primarily involving the cyclization of hydrazides or hydrazones. biointerfaceresearch.com

One common method involves the reaction of a hydrazide, such as 2,4-dichloro-5-fluorobenzoyl hydrazine, with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Another approach is the reaction of an aroyl hydrazine with carbon disulfide in a basic medium, which produces an oxadiazole-2-thione intermediate. researchgate.net

Alternatively, 1,3,4-oxadiazoles can be synthesized via the oxidative cyclization of N-acyl hydrazones. jchemrev.com For example, hydrazones prepared from the reaction of a carbohydrazide (B1668358) with aromatic aldehydes can be treated with an oxidizing agent like chloramine-T, sometimes under microwave irradiation, to facilitate the cyclization and formation of the oxadiazole ring. jchemrev.comptfarm.pl These methods provide versatile routes to a wide range of substituted 1,3,4-oxadiazole (B1194373) derivatives. biointerfaceresearch.com

Table 3: General Methods for 1,3,4-Oxadiazole Synthesis

| Precursor | Reagents | Method | Product |

|---|---|---|---|

| Aroyl Hydrazide | Aromatic Acid, POCl₃ | Cyclodehydration | 2,5-Disubstituted-1,3,4-oxadiazole. researchgate.net |

| Hydrazone | Acetic Anhydride | Acetylation & Cyclization | 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole. ptfarm.pl |

Synthesis of Hydrazine-Derived Schiff Base Ligands and Metal Complexes

Hydrazine derivatives, including those with fluorophenyl groups, are valuable precursors for synthesizing Schiff base ligands. These ligands are typically formed through the condensation reaction of the hydrazine derivative with an aldehyde or ketone. xiahepublishing.com For example, a novel Schiff base ligand, (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine), was synthesized by refluxing 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine hydrate in ethanol. xiahepublishing.com

These Schiff base ligands are often bidentate and can coordinate with various metal ions to form stable metal complexes. researchgate.netwindows.net The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent. xiahepublishing.com A range of metal complexes, including those with Zn(II), Ni(II), Cu(II), Mn(II), Co(II), Hg(II), Cd(II), Sn(II), Zr(II), and Fe(II), have been successfully synthesized from the aforementioned fluorophenyl-containing Schiff base. xiahepublishing.comwindows.net Characterization studies indicated a ligand-to-metal stoichiometry of 2:1. xiahepublishing.comwindows.net Spectroscopic analysis, such as IR spectroscopy, is used to confirm the formation of the complexes, with the appearance of new bands attributed to the M-N bonds. researchgate.net

Table 4: Synthesis of a Fluorophenyl Schiff Base Ligand and its Metal Complexes

| Ligand Synthesis | Metal Complex Synthesis | Characterization |

|---|

| Reactants: 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and Hydrazine Hydrate. Conditions: Reflux in ethanol. xiahepublishing.com | Reactants: Synthesized ligand and various metal salts (e.g., Zn(II), Cu(II), Ni(II)). Stoichiometry: 2:1 (Ligand:Metal). windows.net | IR Spectroscopy: A band around 1600 cm⁻¹ attributed to the C=N group stretch; new bands at 420-516 cm⁻¹ corresponding to M-N bonds. researchgate.net |

Investigations into Bis-Hydrazine and Carbothioamide Derivatives

Research has also been conducted on bis-hydrazine and carbothioamide derivatives incorporating the 4-fluorobenzyl moiety. Carbothioamides, also known as thiosemicarbazones when derived from hydrazones, are of significant interest. The synthesis of (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(4-fluorobenzyl)hydrazine-1-carbothioamide has been reported. nih.gov This compound was characterized by ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS, confirming its structure. nih.gov

In the realm of bis-hydrazine compounds, N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) has been synthesized and studied. mdpi.com This compound was formed as a major product by reacting p-fluorophenyl-isothiocyanate with hydrazine in a 2:1 ratio. researchgate.net X-ray crystallographic analysis revealed that the molecule adopts a cisoid conformation around the central N-N bond in the solid state. mdpi.com

Table 5: Characterization of a (4-Fluorobenzyl)carbothioamide Derivative

| Compound Name | Yield | Melting Point (°C) | Key ¹H NMR Data (DMSO-d₆, δ, ppm) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-fluorobenzoyl hydrazine |

| 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide |

| 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate |

| 1-(4-fluorobenzyl)theobromine |

| 1-(4-Fluorobenzylidene)-2-phenylhydrazine |

| (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine) |

| (E)-2-((E)-3-(4-(Dimethylamino)phenyl)allylidene)-N-(4-fluorobenzyl)hydrazine-1-carbothioamide |

| N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) |

| Carbon disulfide |

| Hydrazine hydrate |

| 4-fluorobenzyl chloride |

| Isatin |

| Methyl salicylate |

| 4-fluorobenzoyl chloride |

| Phenylhydrazine |

| 4-fluorobenzaldehyde |

| Flurbiprofen |

| 5-Fluoroisatin |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| p-fluorophenyl-isothiocyanate |

| Phosphorus oxychloride |

| Chloramine-T |

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

The utility of (4-Fluorobenzyl)hydrazine as a versatile chemical building block is prominently demonstrated in its application for the synthesis of a diverse range of heterocyclic compounds. The presence of both a nucleophilic hydrazine (B178648) moiety and a fluorinated aromatic ring allows for the construction of complex molecular architectures through various synthetic strategies.

One of the most common applications of this compound is in the synthesis of pyrazole (B372694) derivatives . Pyrazoles are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities. The synthesis typically involves the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds through a cyclization-condensation sequence to afford the corresponding N-substituted pyrazoles. The yields for these reactions are often moderate to good, as illustrated in the table below.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-1-phenyl-1,3-dioxobutanoate | Ethanol (B145695), reflux | 1-(4-Fluorobenzyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 74-77 | nih.gov |

| Substituted Chalcones | Varies | Various 1,3,5-trisubstituted pyrazolines/pyrazoles | Varies | N/A |

| 1,3-diketones | N,N-dimethylacetamide, ambient temp. | 1-Aryl-3,5-disubstituted pyrazoles | 79-89 | nih.gov |

(Note: "N/A" indicates that a specific yield for the this compound derivative was not provided in the general procedure of the cited literature, but the methodology is applicable.)

Furthermore, this compound is a key precursor in the Fischer indole (B1671886) synthesis , a classic and powerful method for constructing indole ring systems. rsc.orgwikipedia.orgorganic-chemistry.orgnih.gov In this reaction, this compound is condensed with a suitable ketone or aldehyde in the presence of an acid catalyst to form a hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the indole. This method has been employed in the total synthesis of various natural products and medicinally important compounds. rsc.org The yields can vary depending on the complexity of the substrates.

The versatility of this compound also extends to the synthesis of other important heterocyclic systems, including pyridazines and triazoles . The synthesis of pyridazines can be achieved through the reaction of this compound with appropriate 1,4-dicarbonyl compounds or their synthetic equivalents. liberty.edu For the synthesis of 1,2,4-triazoles, this compound can be reacted with various reagents such as amidines or other precursors that provide the remaining carbon and nitrogen atoms of the triazole ring. organic-chemistry.orgorganic-chemistry.org

Synthetic Utility in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a crucial component in the construction of more intricate and complex molecules. Its participation in multicomponent reactions (MCRs) is a testament to its synthetic utility. MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.

For instance, this compound can be employed in MCRs for the one-pot synthesis of highly substituted heterocyclic scaffolds. An example is the synthesis of fluorinated dithiocarbazate imine derivatives through a one-pot, multi-component condensation reaction.

Moreover, the strategic incorporation of the (4-fluorobenzyl)hydrazinyl moiety into larger molecules allows for subsequent transformations to build fused heterocyclic systems. This approach has been utilized in the synthesis of various biologically active compounds where the fluorinated indole or pyrazole core, derived from this compound, is further elaborated.

The synthesis of N-(4-Fluorobenzyl)-1H-indole-2-carbohydrazide showcases the use of this compound in creating more complex structures. In this synthesis, the hydrazine derivative is coupled with an indole carboxylic acid to form a carbohydrazide (B1668358), which can serve as a precursor for further derivatization.

Table 2: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Starting Materials | Reaction Type | Complex Molecule | Yield (%) | Reference |

|---|---|---|---|---|

| This compound, Isopropyl methyl ketone | Fischer Indole Synthesis | 2,3,3-Trimethyl-6-fluoro-3H-indole | High | nih.gov |

| This compound, 2-Methylcyclohexanone | Fischer Indole Synthesis | 1,2,3,4-Tetrahydro-5-fluoro-carbazole derivative | High | nih.gov |

| 1H-indole-2-carboxylic acid, this compound | Amide Coupling | N-(4-Fluorobenzyl)-1H-indole-2-carbohydrazide | 52 | N/A |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, Hydrazine hydrate (B1144303) | Cyclization/Substitution | 4-(2-(4-Fluorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | N/A | nih.gov |

(Note: "N/A" indicates that a specific yield for the this compound derivative was not provided in the general procedure of the cited literature, but the methodology is applicable.)

Catalytic Applications of Derived Metal Complexes

The formation of metal complexes with ligands derived from hydrazine derivatives, such as hydrazones and Schiff bases, is a well-established area of coordination chemistry. These complexes often exhibit interesting catalytic properties in a variety of organic transformations. nih.govresearchgate.net The catalytic activity is typically attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products.

Commonly studied transformations catalyzed by such complexes include oxidation, reduction, and carbon-carbon bond-forming reactions. For example, ruthenium complexes with hydrazone ligands have been investigated for their catalytic activity in N-alkylation reactions. rsc.org Similarly, copper(II) complexes with hydrazone ligands have been explored for their catalytic properties in epoxidation reactions. researchgate.net Palladium(II) complexes of hydrazones have also been synthesized and characterized, with potential applications in catalysis. rsc.orgnih.govresearchgate.net

However, a review of the current scientific literature reveals a notable gap in the specific area of metal complexes derived directly from this compound and their catalytic applications. While the synthesis and catalytic activity of metal complexes with a wide variety of hydrazone and Schiff base ligands have been extensively reported, there is a lack of specific studies focusing on complexes where the ligand is explicitly derived from the condensation of this compound with a carbonyl compound. Therefore, while the potential for such applications exists based on analogous systems, there is currently no direct research evidence to detail the catalytic applications of metal complexes derived specifically from this compound. Further research is required to explore the synthesis of such complexes and to evaluate their potential as catalysts in organic synthesis.

Medicinal Chemistry Research Involving 4 Fluorobenzyl Hydrazine Scaffolds

Design and Synthesis of Pharmacologically Relevant Derivatives

The synthesis of pharmacologically active molecules from (4-Fluorobenzyl)hydrazine often involves condensation reactions with various carbonyl compounds to form hydrazones and Schiff bases. These reactions are typically straightforward, proceeding at room temperature or with gentle heating. For instance, the reaction of this compound with aldehydes or ketones yields the corresponding benzylidene hydrazine (B178648) derivatives. nih.gov

A notable synthetic route is the one-pot, multi-component condensation reaction used to produce fluorinated dithiocarbazate imine derivatives. This method involves the reaction of hydrazine hydrate (B1144303), carbon disulfide, 4-fluorobenzyl chloride, and isatin (B1672199), offering an efficient pathway to complex molecules. researchgate.netnih.gov Another approach involves the hydrazinolysis of esters, such as methyl salicylate, followed by acylation with 4-fluorobenzoyl chloride at low temperatures to yield 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. mdpi.com This low-temperature acylation is crucial to prevent the formation of disubstituted hydrazine byproducts. mdpi.com

Furthermore, more complex derivatives have been synthesized. For example, (E)-2-(2-(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazineyl)-3-methylquinazolin-4(3H)-one has been prepared, demonstrating the versatility of the this compound scaffold in constructing intricate molecular architectures. frontiersin.orgnih.gov The synthesis of Schiff base ligands and their subsequent metal complexes is another important strategy. For example, a Schiff base ligand was synthesized from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and hydrazine hydrate, which was then used to prepare various metal complexes. xiahepublishing.com

The table below summarizes various synthetic methods employed for derivatives of this compound.

| Derivative Type | Synthetic Method | Starting Materials | Reference |

| Benzylidene Hydrazine | Condensation Reaction | This compound, Aldehydes/Ketones | nih.gov |

| Dithiocarbazate Imine | One-pot, Multi-component Condensation | Hydrazine hydrate, Carbon disulfide, 4-Fluorobenzyl chloride, Isatin | researchgate.netnih.gov |

| Benzohydrazide | Hydrazinolysis and Acylation | Methyl salicylate, Hydrazine hydrate, 4-Fluorobenzoyl chloride | mdpi.com |

| Quinazolinone Hydrazone | Multi-step Synthesis | This compound derivatives | frontiersin.orgnih.gov |

| Schiff Base Ligands | Condensation Reaction | Fluorophenyl-containing aldehyde, Hydrazine hydrate | xiahepublishing.com |

Exploration of Biological Activities of Hydrazine Moieties

The hydrazine moiety is a key pharmacophore that imparts a wide range of biological activities to the molecules in which it is incorporated. nih.gov Research has extensively explored derivatives of this compound for various therapeutic applications.

Anticancer Research

Derivatives of this compound have shown significant promise in the field of oncology. Quinazolinone hydrazine derivatives, in particular, have been investigated as potent anticancer agents. nih.govnih.gov For example, a novel quinazolinone hydrazine derivative incorporating a (4-fluorobenzyl) group demonstrated inhibitory activity against receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. frontiersin.org

Another study focused on quinazoline (B50416) derivatives with a benzylidene hydrazine carboxamide scaffold as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These compounds exhibited significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov Metal complexes of hydrazide-hydrazones are also being explored for their antitumor potential, with some showing the ability to intercalate with DNA and induce apoptosis in cancer cells. frontiersin.org

The following table presents data on the anticancer activity of a representative compound.

| Compound | Cancer Cell Line | Growth Inhibition (%) | Mechanism of Action | Reference |

| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (related to 4-fluorophenyl derivative) | CCRF-CEM (Leukemia) | 143.44 | EGFR Inhibition | nih.gov |

| (E)-2-(2-(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazineyl)-3-methylquinazolin-4(3H)-one (CM4) | Multiple | Not specified | Receptor Tyrosine Kinase Inhibition | frontiersin.orgnih.gov |

Antimicrobial Investigations

The antimicrobial properties of this compound derivatives have been a significant area of research. Hydrazones, in general, are known for their broad-spectrum antimicrobial activity. nih.gov Specifically, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide has demonstrated notable antibacterial effects. nih.gov

Metal complexes of Schiff bases derived from fluorinated phenylhydrazine (B124118) analogues have shown good antimicrobial potential. xiahepublishing.comwindows.net For instance, copper(II) and cobalt(II) complexes were found to be particularly active against S. pyogenes. windows.net Furthermore, new quinazolin-4(3H)-one derivatives featuring hydrazone scaffolds have been developed as antimicrobial agents that target bacterial DNA gyrase. mdpi.com Trisubstituted 4,5-dihydropyrazole derivatives synthesized using (4-fluorophenyl) hydrazine have also exhibited a range of antimicrobial efficacy. veterinaria.org

Antitubercular and Antimalarial Studies of Metal Complexes

Metal complexes of ligands derived from this compound have demonstrated significant potential as antitubercular and antimalarial agents. xiahepublishing.comwindows.netresearchgate.net In one study, the manganese(II) complex of a Schiff base ligand was found to be remarkably active against Mycobacterium tuberculosis. xiahepublishing.comwindows.net The same study reported that the copper(II) and cadmium(II) complexes displayed excellent antimalarial activity, comparable to standard drugs. xiahepublishing.comwindows.netresearchgate.net The mechanism of antimalarial action for some related compounds is thought to be the inhibition of β-hematin crystallization. acs.org

Hydrazide-hydrazone derivatives are also being investigated as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis, making them attractive candidates for the development of new anti-tuberculosis drugs. nih.gov

The table below summarizes the antitubercular and antimalarial activities of some metal complexes.

| Metal Complex | Target Organism | Activity | Reference |

| Mn(II) complex | Mycobacterium tuberculosis | Remarkably active | xiahepublishing.comwindows.net |

| Cu(II) complex | Plasmodium falciparum | Excellent activity | xiahepublishing.comwindows.netresearchgate.net |

| Cd(II) complex | Plasmodium falciparum | Excellent activity | xiahepublishing.comwindows.netresearchgate.net |

Mechanistic Insights into Biological Interactions (e.g., Enzyme Inhibition, Cellular Pathway Modulation)

Understanding the mechanism of action at a molecular level is crucial for drug development. For anticancer derivatives of this compound, a primary mechanism identified is the inhibition of key enzymes involved in cancer progression. For example, certain quinazolinone derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and MET kinase. nih.govnih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of their target enzymes. nih.gov

In the context of anticancer metal complexes of hydrazones, the proposed mechanisms include the induction of apoptosis (programmed cell death) and modulation of the cell cycle, often causing an arrest in the G2/M phase. frontiersin.org Some of these complexes have also been shown to alter the levels of reactive oxygen species (ROS) within cancer cells. frontiersin.org

For antimicrobial applications, the inhibition of E. coli DNA gyrase has been identified as a key mechanism for certain quinazolinone-hydrazone derivatives. mdpi.com In the realm of antitubercular research, the inhibition of the InhA enzyme is a significant pathway being explored. nih.gov The antimalarial activity of some hydrazone derivatives is attributed to their ability to inhibit the formation of hemozoin (β-hematin), a crucial detoxification process for the malaria parasite. acs.org

Influence of Fluorine Substitution on Reactivity and Biological Function

The high electronegativity and small atomic radius of fluorine allow it to form strong bonds with carbon, often leading to increased metabolic stability. researchgate.net This can result in a longer duration of action for the drug. Furthermore, the presence of fluorine can alter the electronic properties of a molecule, which can lead to stronger binding interactions with its biological target. sci-hub.se In many cases, fluorine-containing compounds exhibit enhanced biological activities, including fungicidal, antiviral, and cytotoxic effects, when compared to their non-fluorinated counterparts. researchgate.net

The table below lists some of the key properties influenced by fluorine substitution.

| Property | Influence of Fluorine Substitution | Reference |

| Physicochemical Properties | ||

| pKa, Basicity, Dipole Moment | Can be altered, affecting ionization and solubility. | nih.goviucr.org |

| Conformation | Can influence the three-dimensional shape of the molecule. | nih.goviucr.org |

| Pharmacokinetic Properties | ||

| Membrane Permeability | Can be modified, affecting absorption and distribution. | nih.goviucr.org |

| Metabolic Stability | Often increased due to the strength of the C-F bond. | nih.govresearchgate.net |

| Pharmacodynamic Properties | ||

| Intrinsic Potency | Can be enhanced through improved binding to the target. | nih.goviucr.org |

| Biological Function | Can lead to a wide range of enhanced therapeutic activities. | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 4 Fluorobenzyl Hydrazine and Its Analogs

Spectroscopic Elucidation Techniques

Spectroscopy is the cornerstone for determining the structure of chemical compounds. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis each provide unique pieces of the structural puzzle.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For (4-Fluorobenzyl)hydrazine, characteristic IR absorption bands would be expected for the N-H bonds of the hydrazine (B178648) group, the C-F bond of the fluorinated ring, and the aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. In an analog, 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, the protons of the 4-fluorobenzyl group are clearly identifiable. The methylene (B1212753) (-CH₂-) protons adjacent to the hydrazine nitrogen appear as a singlet at approximately 4.51 ppm. nih.gov The aromatic protons on the fluorinated ring typically appear as a multiplet or as two distinct doublets (an AA'BB' system) in the aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For fluorinated benzyl (B1604629) compounds, the carbon atoms of the aromatic ring show distinct chemical shifts, and their signals are split into doublets due to coupling with the ¹⁹F nucleus (JCF). For an analog, the product of the reaction between phenylhydrazine (B124118) and 1-ethynyl-4-fluorobenzene, the aromatic carbons show characteristic coupling constants, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF) of around 198.4 Hz. rsc.org The benzylic carbon (-CH₂) would be expected to appear in the range of 45-55 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the electronic environment of the fluorine atom. sepscience.comucsb.edu For 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, a single resonance is observed in the ¹⁹F{¹H} (proton-decoupled) spectrum at -114.82 ppm. nih.gov In another analog, the chemical shift was found at -111.0 ppm. rsc.org These values are within the typical range for aromatic C-F compounds. ucsb.edu

| Technique | Compound | Solvent | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H NMR | 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate | d₆-DMSO | 4.51 (s, 2H, -CH₂-), 6.90 (d, J = 7.89 Hz, 1H), 7.03 (t, J = 7.21 Hz, 1H), 7.13 (t, J = 17.69 Hz, 2H, Ar-H), 7.36 (td, J = 14.25, 8.19 Hz, 1H), 7.44–7.49 (m, 3H, Ar-H), 11.32 (s, 1H, -NH-), 13.92 (s, 1H, -NH-) | nih.gov |

| ¹³C NMR | Reaction product of Phenylhydrazine and 1-ethynyl-4-fluorobenzene | CDCl₃ | 115.5 (d, JCF = 17.5 Hz), 119.4, 123.1, 128.3, 128.4, 131.6, 133.5 (d, JCF = 6.6 Hz), 163.5 (d, JCF = 198.4 Hz) | rsc.org |

| ¹⁹F NMR | 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate | d₆-DMSO | -114.82 | nih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.

For the analog 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, HRMS analysis using electrospray ionization (ESI⁺) found a protonated molecular ion [M+H]⁺ at an m/z of 346.0480. nih.gov This experimental value is in excellent agreement with the calculated m/z of 346.0484 for the formula C₁₆H₁₂FN₃OS₂⁺, confirming the compound's elemental composition. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the assigned formula. For this compound (C₇H₉FN₂), the theoretical elemental composition would be approximately C: 59.99%, H: 6.47%, N: 19.98%, and F: 13.56%. Experimental data for a pure sample should closely match these values. While specific reports for this compound are scarce, this technique is standard practice in the characterization of new hydrazine derivatives. rsc.orgnasa.gov

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

| Parameter | 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₂FN₃OS₂ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Key Intermolecular Interactions | N-H···O, C-H···S, C-H···F hydrogen bonds | iucr.org |

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings. mdpi.commdpi.com These approaches can be used to optimize molecular geometries, predict spectroscopic properties (such as NMR and IR spectra), and analyze the electronic structure of molecules. earthlinepublishers.com

For hydrazine-based compounds, DFT calculations are frequently used to investigate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an important parameter related to the chemical reactivity and electronic transitions of the molecule. Furthermore, computational methods can model the interactions between molecules, helping to rationalize the intermolecular forces observed in crystal structures. mdpi.com While specific DFT studies on this compound are not prominent in the literature, the application of these methods to its analogs has been crucial for understanding their electronic properties and reactivity. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Molecular Property Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular geometries and properties. arxiv.org For hydrazine derivatives, DFT calculations, particularly using hybrid functionals like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.comimist.maimist.ma This process finds the minimum energy conformation on the potential energy surface. mdpi.comyoutube.com

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For N,N'-di(ortho-substituted benzyl) hydrazine compounds, theoretical studies using the B3LYP/6-31G(d) method have shown that the calculated bond lengths and angles are comparable to those determined by X-ray diffraction. researchgate.net The substituent on the benzyl group can influence the length of the N-N bridge bond. researchgate.net The optimization process is considered complete when forces on the atoms converge, indicating a stable structure has been found. youtube.com

| Parameter | Bond | Typical Value |

| Bond Length | N-N | ~1.45 Å |

| C-N | ~1.47 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-F | ~1.36 Å | |

| Bond Angle | C-N-N | ~110° |

| H-N-H | ~107° |

Analysis of Electronic Distributions (Atomic Charges, Electronic Density)

DFT calculations are also instrumental in analyzing the electronic distribution within a molecule, providing insights into atomic charges and electron density. imist.maimist.ma This analysis helps in understanding the molecule's reactivity and intermolecular interactions. The distribution of electron charge density in hydrazine derivatives is typically non-uniform, with the highest electron density often found near the most electronegative atoms and functional groups, indicating them as probable centers for interaction. researchgate.net

In hydrazine derivatives, significant polarization effects can occur between different parts of the molecule, such as dinitrophenyl and benzylidene groups, which impacts the compound's reactivity and stability. imist.maimist.ma For this compound, the highly electronegative fluorine atom is expected to draw electron density towards itself, influencing the charge distribution across the benzene (B151609) ring and potentially affecting the electronic properties of the hydrazine moiety.

Investigation of Electrostatic Potentials

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing and understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. walisongo.ac.id

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack. chemrxiv.orgresearchgate.net For hydrazine derivatives, the negative potential regions are primarily located around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, identifying them as key sites for hydrogen bond acceptance. mdpi.com The introduction of a fluorine atom, as in this compound, would create a negative potential region around the fluorine while influencing the positive potential on the attached carbon and adjacent hydrogen atoms of the aromatic ring. walisongo.ac.idresearchgate.net

HOMO-LUMO Energy Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. irjweb.comajchem-a.com These quantum chemical parameters provide a deeper understanding of the molecule's behavior in chemical reactions. mdpi.com

Ionization Potential (I): Estimated from HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Estimated from LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2). irjweb.comajchem-a.com

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. mdpi.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A soft molecule has a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Measures the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). irjweb.com

| Parameter | Symbol | Typical Value Range | Unit |

| HOMO Energy | EHOMO | -6.0 to -7.0 | eV |

| LUMO Energy | ELUMO | -1.5 to -2.5 | eV |

| Energy Gap | ΔE | 4.0 to 5.0 | eV |

| Electronegativity | χ | 3.75 to 4.75 | eV |

| Chemical Hardness | η | 2.0 to 2.5 | eV |

| Electrophilicity Index | ω | 2.8 to 4.5 | eV |

Conformational Analysis

Hydrazine and its derivatives can exist in several conformations due to rotation around the N-N single bond. The primary conformations are typically referred to as gauche, trans (or anti), and eclipsed. researchgate.net Computational studies, including DFT, are used to determine the relative energies of these conformers and identify the most stable structure. wayne.edu For the parent hydrazine molecule, the gauche conformation is found to be the most stable. researchgate.net The conformational preference in substituted hydrazines like this compound will be influenced by steric and electronic interactions between the substituent groups. Theoretical calculations can generate potential energy curves by varying the dihedral angles to map the conformational landscape and identify energy minima corresponding to stable conformers. researchgate.net

Molecular Docking and Dynamics Simulations (as applied to related hydrazine derivatives)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a molecule (ligand) binds to a specific target protein and to assess the stability of the resulting complex. thaiscience.infomdpi.comnih.gov These methods are widely applied to hydrazine derivatives to explore their potential as inhibitors for various biological targets. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, often expressed as a docking score. nih.govresearchgate.net Following docking, MD simulations are performed to observe the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose and interactions. thaiscience.infomdpi.com Studies on various hydrazine derivatives have used these in silico methods to identify potential inhibitors for targets such as breast cancer cells, vascular adhesion protein-1 (VAP-1), and enzymes related to diabetes. thaiscience.infonih.govnih.gov These computational approaches play a crucial role in the rational design of new, more selective, and potent drug candidates based on the hydrazine scaffold. mdpi.com

Future Research Directions and Emerging Applications

Discovery of Novel Fluorinated Hydrazine (B178648) Scaffolds

The quest for new chemical entities with enhanced properties continues to drive synthetic chemistry. For fluorinated hydrazine derivatives, research is moving towards the creation of more complex and functionally diverse molecular scaffolds. The introduction of fluorine can significantly alter a molecule's physical and chemical properties, including its metabolic stability and ability to permeate biological membranes. mdpi.com

Future work in this area is anticipated to focus on several key strategies:

Diversification of Synthetic Methodologies: While traditional methods for synthesizing fluorinated hydrazones involve the condensation of arylhydrazines with carbonyl compounds, recent advances have seen the emergence of transition-metal-catalyzed reactions. nih.gov For instance, palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones has been reported as a method with high regioselectivity and functional group compatibility. nih.gov The development of new synthetic routes, such as the one-pot, multi-component condensation reaction used to create a fluorinated dithiocarbazate imine derivative, allows for the efficient assembly of complex molecules from simple starting materials like hydrazine hydrate (B1144303) and 4-fluorobenzyl chloride. researchgate.net

Creation of sp³-Rich Scaffolds: There is a growing interest in moving beyond flat, aromatic structures to create more three-dimensional, sp³-rich heterocyclic scaffolds. These non-planar structures are of particular interest in drug discovery as they can provide better target engagement. researchgate.net Research into asymmetric transfer hydrogenation and tandem cyclization/hydrosilylation reactions is opening up pathways to chiral, cyclic hydrazine derivatives. researchgate.net

Fluorinated Heterocycles: The synthesis of novel fluorinated heterocyclic hydrazino acids, such as those based on the tetrahydropyridazine scaffold, is a promising area. nih.gov These non-proteinogenic amino acids can be incorporated into peptides, influencing their conformation and biological activity. nih.gov

These synthetic endeavors are expanding the chemical space accessible to researchers, providing a larger library of fluorinated hydrazine scaffolds for screening in various applications.

| Synthesis Strategy | Description | Key Advantages |

| Transition-Metal Catalysis | Utilizes metals like palladium to catalyze the formation of C-F bonds or couple fluorinated fragments. nih.gov | High regioselectivity, good functional group tolerance, and efficiency. nih.gov |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. researchgate.net | High atom economy, operational simplicity, and rapid access to molecular diversity. researchgate.net |

| Asymmetric Synthesis | Creates chiral molecules with a specific three-dimensional arrangement. researchgate.net | Access to stereochemically defined scaffolds for improved biological targeting. researchgate.net |

| Heterocycle Formation | Constructs ring structures containing nitrogen and other heteroatoms. nih.gov | Generates conformationally constrained and novel non-natural amino acid analogues. nih.gov |

Exploration in Materials Science

The unique properties of organofluorine compounds make them attractive candidates for applications in materials science. nih.govrsc.org The high electronegativity of fluorine can influence the electronic and optical properties of materials, making fluorinated compounds like (4-Fluorobenzyl)hydrazine derivatives promising for use in organic electronics and photovoltaic devices.

Organic Electronics: Hydrazine derivatives, with their conjugated π-systems, are of interest for applications such as dye-sensitized solar cells (DSSCs). mdpi.com The incorporation of a fluorobenzyl group could modulate the electronic properties of such dyes, potentially improving their performance. Research in this area focuses on designing molecules with specific donor-π-spacer-acceptor (D-π-A) configurations to optimize light absorption and charge transfer characteristics.

Photovoltaic Materials: A significant area of emerging research is the use of hydrazine derivatives as additives in perovskite solar cells (PSCs). Tin-lead (Sn-Pb) mixed perovskites are promising for high-efficiency solar cells, but the instability of Sn²⁺ to oxidation is a major challenge. ntu.edu.twrsc.org Hydrazine compounds can act as reducing agents to suppress this oxidation. ntu.edu.tw Studies have shown that additives like 4-fluorophenylhydrazine hydrochloride can significantly improve the stability and performance of Pb-Sn PSC devices. ntu.edu.tw Future research will likely focus on designing new fluorinated hydrazine derivatives to further enhance the efficiency and longevity of these next-generation solar cells. researchgate.net

| Application Area | Role of Fluorinated Hydrazine Derivative | Potential Impact |

| Organic Electronics (e.g., DSSCs) | Component of organic dyes in a D-π-A structure. | Enhanced light absorption and charge separation efficiency. |

| Photovoltaic Materials (e.g., PSCs) | Additive to suppress the oxidation of Sn²⁺ in the perovskite layer. ntu.edu.tw | Improved device stability, power conversion efficiency, and operational lifetime. ntu.edu.twrsc.org |

Development of New Catalytic Systems Based on Hydrazine Derivatives

Hydrazine and its derivatives are well-established as powerful reducing agents in organic synthesis, particularly in catalytic transfer hydrogenation processes. researchgate.netacs.org This process offers a sustainable alternative to traditional hydrogenation methods. Future research is aimed at developing novel catalytic systems that leverage the reactivity of hydrazine derivatives for a broader range of chemical transformations.

Key research directions include:

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts is a major goal for sustainable chemistry. Nickel-based heterogeneous catalysts have been used for the synthesis of ketazines from hydrazine hydrate and acetophenone (B1666503) derivatives, offering an economical and environmentally friendly approach. mdpi.com Future work could explore the immobilization of fluorinated hydrazine derivatives or their metal complexes on solid supports.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts have been developed for the synthesis of hydrazine derivatives through the cross-coupling of nitroarenes and anilines. tcichemicals.com This avoids the use of precious metals and can offer different reactivity and selectivity.

Photocatalysis: Light-mediated reactions are gaining prominence as a green chemistry tool. Photocatalytic systems, including those that are metal-free, are being explored for transfer hydrogenation reactions using hydrazine. researchgate.net

Selective Decomposition: The selective decomposition of hydrazine to produce hydrogen gas is a promising avenue for chemical hydrogen storage. uakron.edu Research is focused on developing low-cost, noble-metal-free catalysts, such as bimetallic alloys, that can efficiently and selectively break down hydrazine into hydrogen and nitrogen at room temperature. uakron.edu

The development of these new catalytic systems will expand the synthetic utility of hydrazine derivatives and contribute to the creation of more efficient and sustainable chemical processes.

Integration of Computational Methods for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. openmedicinalchemistryjournal.comnih.gov For this compound and its derivatives, computational methods can provide deep insights into their structure, reactivity, and potential applications.

Future research will increasingly rely on the integration of various computational techniques:

Molecular Modeling and Quantum Chemical Calculations: These methods can be used to study the fundamental properties of fluorinated hydrazine derivatives. For example, density functional theory (DFT) has been used to calculate the N-N bond dissociation enthalpies (BDEs) of various hydrazine derivatives, providing insights into their stability and reactivity. nih.govacs.org Such calculations can also predict the electronic and optical properties of new materials for solar cells.

Virtual Screening and Molecular Docking: In the context of drug discovery, computational techniques like virtual screening can be used to search large libraries of compounds to identify those that are likely to bind to a specific biological target. openmedicinalchemistryjournal.comnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, which is crucial for understanding its biological activity. mdpi.com These tools can guide the synthesis of novel fluorinated hydrazine derivatives with potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.com These models can be used to predict the activity of unsynthesized compounds and to optimize the structure of lead compounds to improve their potency and reduce side effects. mdpi.com

By combining computational predictions with experimental synthesis and testing, researchers can adopt a more targeted and efficient approach to discovering and developing new applications for this compound and other novel fluorinated scaffolds.

| Computational Method | Application in Hydrazine Research | Outcome |

| Density Functional Theory (DFT) | Calculating bond dissociation energies and electronic properties. nih.govacs.org | Understanding of molecular stability, reactivity, and suitability for electronic applications. nih.gov |

| Molecular Docking | Predicting the binding mode of derivatives to biological targets. openmedicinalchemistryjournal.commdpi.com | Identification of potential drug candidates and elucidation of interaction mechanisms. mdpi.com |

| Virtual Screening | Searching large compound libraries for molecules with desired properties. nih.gov | Efficient identification of novel lead compounds for further development. nih.gov |

| QSAR | Correlating chemical structure with biological activity. mdpi.com | Guiding the optimization of molecular structures for enhanced potency. mdpi.com |

Q & A

Q. How can (4-Fluorobenzyl)hydrazine be synthesized and characterized in the laboratory?

Methodological Answer: this compound is synthesized via nucleophilic substitution of 4-fluorobenzyl halides (e.g., chloride or bromide) with hydrazine hydrate under reflux in anhydrous ethanol. Key steps include:

- Reaction Conditions : Reflux for 6–12 hours in an inert atmosphere to minimize oxidation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization :

- IR Spectroscopy : Confirm N–H stretches (3200–3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows a singlet for the benzylic CH₂ group (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). ¹⁹F NMR exhibits a peak near δ -115 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 154.05 (M⁺) .

Q. What analytical techniques are recommended for quantifying this compound and detecting impurities?

Methodological Answer:

- Quantitative Analysis :

- Potentiometric Titration : Dissolve 0.25 g sample in 30 mL acetic acid and titrate with 0.1 M HClO₄. Uncertainty ≤ 0.22% .

- Spectrophotometry : Hydrazine derivatives reduce KMnO₄, monitored at 546 nm (ε = 2192 L·mol⁻¹·cm⁻¹) .

- Impurity Profiling :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., oxidation byproducts at Rt 8.2 min). Total impurities should not exceed 0.5% .

Q. What are the key stability considerations for storing this compound in research settings?

Methodological Answer:

- Storage Conditions :

- Protect from light and moisture (store in amber glass under N₂ at –20°C).

- Degradation occurs via oxidation to 7-(4-fluorobenzyl)-triazolopyrazinedione (Impurity B) under ambient conditions .

- Stability Testing :

- Accelerated degradation studies (40°C/75% RH for 6 months) show ≤ 0.4% mass loss. Use HPLC to monitor impurity formation .

Advanced Research Questions

Q. How can computational methods inform the design of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Optimize reaction pathways (e.g., hydrazine-catalyzed metathesis) using M05-2X/6-31G(d). For example:

Q. What mechanistic insights have been gained from studies on hydrazine derivatives in catalytic decomposition?

Methodological Answer:

Q. What methodologies are employed to profile degradation products of this compound?

Methodological Answer:

- LC-MS/MS : Identify oxidation byproducts (e.g., triazolopyrazinedione) using positive-ion ESI (MH⁺ m/z 279.1).

- Kinetic Studies : Monitor degradation rates under varying pH (t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.